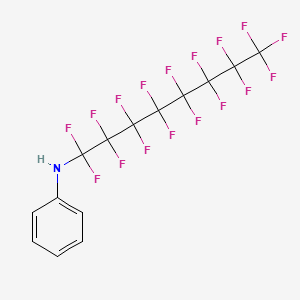

4-(Heptadecafluorooctyl)aniline

Description

4-(Heptadecafluorooctyl)aniline is a fluorinated aromatic amine with the chemical formula $ \text{C}{14}\text{H}{10}\text{F}{17}\text{N} $. It features a para-substituted heptadecafluorooctyl ($-\text{C}8\text{F}_{17}$) chain attached to an aniline moiety. This compound is synthesized via copper-mediated coupling of perfluoroalkyl iodide with 4-iodoaniline . Its unique structure imparts exceptional hydrophobicity, chemical stability, and surface activity, making it valuable in:

- Corrosion inhibition: Forms protective organic layers on metals via electrodeposition, achieving up to 90% efficiency .

- Polymer synthesis: Serves as a precursor for fluorinated polymers used in coatings .

- Surface engineering: Functionalizes materials like MoS₂-polyurethane sponges to create superhydrophobic surfaces (water contact angle >150°) .

Properties

IUPAC Name |

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F17N/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)32-6-4-2-1-3-5-6/h1-5,32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHQCBHTNBRZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptadecafluorooctyl)aniline typically involves the reaction of aniline with a perfluorinated alkyl iodide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Heptadecafluorooctyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or sulfonyl derivatives.

Reduction Reactions: The nitro derivatives can be reduced back to the aniline form using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

Sulfonation: Fuming sulfuric acid at elevated temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions include nitro, sulfonyl, and other substituted derivatives of this compound.

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula : C14H6F17N

- Molecular Weight : 511.18 g/mol

- Melting Point : 42-47 °C

- Boiling Point : 272.1 °C at 760 mmHg

- Density : 1.61 g/cm³

These properties make 4-(heptadecafluorooctyl)aniline suitable for various specialized applications, especially where low surface energy and chemical stability are required.

Superhydrophobic Surfaces

One of the prominent applications of this compound is in the development of superhydrophobic surfaces. A study demonstrated that when incorporated into a molybdenum disulfide (MoS2)-polyurethane composite, the wettability of the surface significantly improved. The water contact angle (WCA) increased from 95° to over 155° upon functionalization with this compound, indicating enhanced hydrophobicity and reduced surface energy .

| Modification | WCA (°) |

|---|---|

| Bare PU Sponge | 95 ± 1 |

| MoS2-PU | ~122 ± 1 |

| MoS2-PU with this compound | 155 ± 1 |

This property is particularly useful in applications requiring water repellency, such as self-cleaning surfaces or protective coatings.

Coatings and Adhesives

The unique properties of fluorinated compounds like this compound make them ideal for use in coatings and adhesives that require resistance to moisture and chemicals. The compound's ability to lower surface energy enhances the durability and performance of coatings in harsh environments.

Organocatalysis

This compound has been utilized as a building block in the synthesis of fluorous organocatalysts. For instance, it was employed in creating bifunctional organocatalysts for asymmetric synthesis, demonstrating its versatility in facilitating chemical reactions with high selectivity .

Case Study 1: Functionalized MoS2-PU Composites

In a research study focusing on functionalized MoS2-polyurethane composites, it was found that incorporating this compound significantly enhanced the material's hydrophobic properties. The study outlined how this modification could lead to practical applications in water-repellent materials used in construction and textiles .

Case Study 2: Synthesis of Organocatalysts

Another study highlighted the use of this compound in the synthesis of fluorous (S)-pyrrolidine-thiourea bifunctional organocatalysts, showcasing its effectiveness in promoting reactions under mild conditions while maintaining high yields . This application is particularly relevant in pharmaceuticals where selective reactions are crucial.

Mechanism of Action

The mechanism by which 4-(Heptadecafluorooctyl)aniline exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The perfluorinated alkyl chain provides a strong hydrophobic character, allowing the compound to form stable interactions with other hydrophobic entities. This property is exploited in various applications, such as in the formation of water-repellent coatings and in the stabilization of hydrophobic drugs in aqueous environments.

Comparison with Similar Compounds

Structural and Electronic Effects

Key Substituents and Properties

Electronic Effects on Corrosion Inhibition

- This compound : Achieves ~90% efficiency due to its long fluorocarbon chain, which enhances hydrophobicity and forms dense protective layers .

- 3,4,5-Trimethoxyaniline : Electron-donating methoxy groups increase ring electron density, improving inhibition but reducing hydrophobicity compared to fluorinated analogs .

Corrosion Inhibition Efficiency

Surface Activity and Film Stability

- Azobenzene derivatives: Compounds with longer perfluoroalkyl chains (e.g., $-\text{C}8\text{F}{17}$) form stable monolayers at air/water interfaces, critical for coatings .

- Shorter-chain analogs (e.g., $-\text{C}4\text{F}9$): Exhibit reduced surface activity and film durability .

Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.